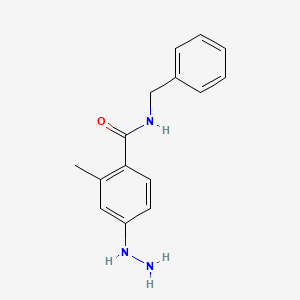
N-Benzyl-4-hydrazinyl-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-hydrazinyl-2-methylbenzamide is an organic compound with the molecular formula C15H15N3O It is a derivative of benzamide, characterized by the presence of a benzyl group, a hydrazinyl group, and a methyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-hydrazinyl-2-methylbenzamide typically involves the following steps:
Formation of the Benzyl Hydrazine Intermediate: Benzyl chloride reacts with hydrazine hydrate to form benzyl hydrazine.
Acylation Reaction: The benzyl hydrazine intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-hydrazinyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-4-hydrazinyl-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-4-hydrazinyl-2-methylbenzamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-methylbenzamide: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
4-Hydrazinyl-2-methylbenzamide: Lacks the benzyl group, affecting its overall chemical properties and reactivity.
Uniqueness
N-Benzyl-4-hydrazinyl-2-methylbenzamide is unique due to the presence of both the benzyl and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H17N3O |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-benzyl-4-hydrazinyl-2-methylbenzamide |
InChI |
InChI=1S/C15H17N3O/c1-11-9-13(18-16)7-8-14(11)15(19)17-10-12-5-3-2-4-6-12/h2-9,18H,10,16H2,1H3,(H,17,19) |
InChI Key |
KFKWCPLEMNJJSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















